molecular formula C20H19F2N5O2 B2639080 1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea CAS No. 1421583-46-1

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea

Cat. No. B2639080
CAS RN: 1421583-46-1
M. Wt: 399.402
InChI Key: YIRXIOPKBWFKJJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H19F2N5O2 and its molecular weight is 399.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Derivatives

  • A study detailed the synthesis of new derivatives based on 1,3,4-thiadiazol-2-yl urea compounds, highlighting efficient methods under microwave irradiation, which may relate to the chemical structure of interest due to the similarity in functional groups and potential applications in material science or medicinal chemistry (Kejian Li & Wenbin Chen, 2008).

Antioxidant Activity

  • Another research focused on the synthesis and evaluation of antioxidant activities of derivatives containing 1,3,4-oxadiazol, indicating the potential for developing compounds with beneficial effects against oxidative stress-related conditions (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).

Anticancer Agents

  • Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, suggesting the relevance of urea derivatives in cancer treatment, which could extend to compounds with similar structures (Jian Feng et al., 2020).

Molecular Structure Analysis

  • The crystal structure, synthesis, and DFT study of a compound closely related to the chemical structure of interest were conducted, providing insights into its molecular conformation and potential for specific applications in chemical research (Hong Sun et al., 2022).

Urease Inhibitors

  • A study explored the design, synthesis, and evaluation of Mannich bases derived from 1,3,4-oxadiazole-2-thiones as potential urease inhibitors, showcasing the therapeutic potential of such compounds in treating diseases related to urease activity (Muhammad Akram et al., 2018).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-14-6-7-17(16(22)10-14)24-20(28)23-15-8-9-27(11-15)12-18-25-19(29-26-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXIOPKBWFKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=C(C=C(C=C2)F)F)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea

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